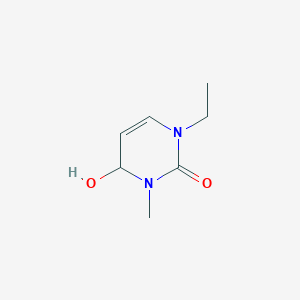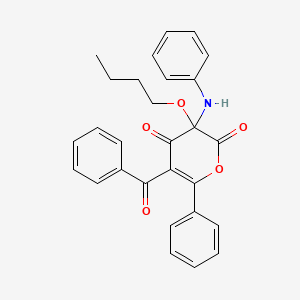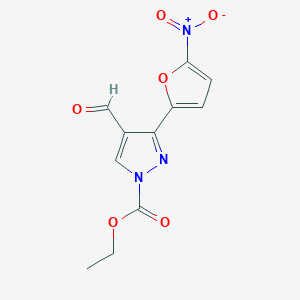![molecular formula C16H22N4O3S B14567479 1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate CAS No. 61373-12-4](/img/structure/B14567479.png)
1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyrazines This compound is characterized by its unique structure, which includes multiple methyl groups and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate typically involves the following steps:
Formation of the Imidazo[4,5-b]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as diamines and diketones, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[4,5-b]pyrazine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyrazine derivatives.
Scientific Research Applications
1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Similar in structure but lacks the imidazo[4,5-b]pyrazine core.
Cashmeran: Contains a pentamethyl structure but is used primarily in fragrances.
4,6-Dinitro-1,1,3,3,5-pentamethylindane: Similar in terms of methyl groups but has different functional groups and applications.
Uniqueness
1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate is unique due to its specific combination of the imidazo[4,5-b]pyrazine core and the benzenesulfonate moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61373-12-4 |
|---|---|
Molecular Formula |
C16H22N4O3S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
benzenesulfonate;1,2,3,5,6-pentamethyl-1,2-dihydroimidazo[4,5-b]pyrazin-1-ium |
InChI |
InChI=1S/C10H16N4.C6H6O3S/c1-6-7(2)12-10-9(11-6)13(4)8(3)14(10)5;7-10(8,9)6-4-2-1-3-5-6/h8H,1-5H3;1-5H,(H,7,8,9) |
InChI Key |
BANILCMZZQPLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1[NH+](C2=NC(=C(N=C2N1C)C)C)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-N'-[2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14567401.png)


![Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B14567426.png)

![N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide](/img/structure/B14567445.png)








